molecular formula C5H9NO4 B1209255 threo-3-methyl-L-aspartic acid CAS No. 6061-13-8

threo-3-methyl-L-aspartic acid

Cat. No.: B1209255
CAS No.: 6061-13-8
M. Wt: 147.13 g/mol
InChI Key: LXRUAYBIUSUULX-HRFVKAFMSA-N
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Description

threo-3-methyl-L-aspartic acid: is an organic compound belonging to the class of l-alpha-amino acids. It is a derivative of aspartic acid with a 3-methyl substituent.

Chemical Reactions Analysis

Types of Reactions: threo-3-methyl-L-aspartic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes .

Comparison with Similar Compounds

Properties

CAS No.

6061-13-8

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2S,3S)-2-amino-3-methylbutanedioic acid

InChI

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m0/s1

InChI Key

LXRUAYBIUSUULX-HRFVKAFMSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)N)C(=O)O

SMILES

CC(C(C(=O)O)N)C(=O)O

Canonical SMILES

CC(C(C(=O)O)N)C(=O)O

6061-13-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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